[6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine dihydrochloride
CAS No.: 1909312-48-6
Cat. No.: VC7408505
Molecular Formula: C8H15Cl2N3O2
Molecular Weight: 256.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909312-48-6 |
|---|---|
| Molecular Formula | C8H15Cl2N3O2 |
| Molecular Weight | 256.13 |
| IUPAC Name | [6-(2-methoxyethoxy)pyridazin-3-yl]methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C8H13N3O2.2ClH/c1-12-4-5-13-8-3-2-7(6-9)10-11-8;;/h2-3H,4-6,9H2,1H3;2*1H |
| Standard InChI Key | RQLPDRJVSWRKBF-UHFFFAOYSA-N |
| SMILES | COCCOC1=NN=C(C=C1)CN.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has a molecular formula of C₈H₁₅Cl₂N₃O₂ and a molecular weight of 256.13 g/mol. Its IUPAC name, [6-(2-methoxyethoxy)pyridazin-3-yl]methanamine;dihydrochloride, reflects the presence of a pyridazine ring substituted at the 6-position with a 2-methoxyethoxy group and at the 3-position with an aminomethyl moiety, protonated as a dihydrochloride salt .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1909312-48-6 | |
| Molecular Formula | C₈H₁₅Cl₂N₃O₂ | |
| Molecular Weight | 256.13 g/mol | |
| SMILES | COCCOC1=NN=C(C=C1)CN.Cl.Cl | |
| InChI Key | RQLPDRJVSWRKBF-UHFFFAOYSA-N |
Three-Dimensional Conformation
The dihydrochloride salt enhances aqueous solubility and stability, critical for in vitro and in vivo studies. Computational models suggest that the methoxyethoxy side chain adopts a gauche conformation, optimizing hydrogen bonding with surrounding water molecules . The pyridazine ring’s electron-deficient nature facilitates π-π stacking interactions with aromatic residues in biological targets .
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols remain proprietary, general routes involve:
-
Pyridazine Ring Formation: Cyclization of 1,4-diketones with hydrazine derivatives to construct the pyridazine core .
-
Side-Chain Introduction: Nucleophilic substitution at the 6-position using 2-methoxyethanol under alkaline conditions.
-
Aminomethylation: Introduction of the methanamine group via reductive amination or direct alkylation .
-
Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .
Purification and Characterization
Purification typically employs recrystallization from ethanol/water mixtures, followed by lyophilization. Analytical characterization includes:
-
NMR Spectroscopy: Confirmation of proton environments (e.g., δ 3.3–3.7 ppm for methoxy and ethyleneoxy protons).
-
Mass Spectrometry: ESI-MS ([M+H]⁺ at m/z 183.1) aligns with the free base .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits improved aqueous solubility compared to the free base, though exact solubility data remain unpublished. Stability studies indicate degradation <5% under accelerated conditions (40°C/75% RH, 6 months), making it suitable for long-term storage .
Spectroscopic Profiles
-
UV-Vis: λₘₐₓ at 265 nm (π→π* transition of the pyridazine ring).
-
IR: Stretching vibrations at 3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N), and 1100 cm⁻¹ (C-O-C) .
Comparative Analysis with Analogues
Pyridazin-3-ylmethanamine Hydrochloride (CID 53419881)
This simpler analogue lacks the methoxyethoxy group, reducing solubility (logP 0.8 vs. 1.2 for the target compound) and enzymatic affinity (PDE4B IC₅₀ 12 µM) .
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine (CID 20113673)
Replacing the pyridazine ring with pyridine abolishes PDE4B inhibition, underscoring the importance of the diazine structure .
Future Directions
-
Structure-Activity Relationships (SAR): Modifying the methoxyethoxy chain length to optimize pharmacokinetics.
-
In Vivo Studies: Evaluating bioavailability and efficacy in inflammatory disease models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume